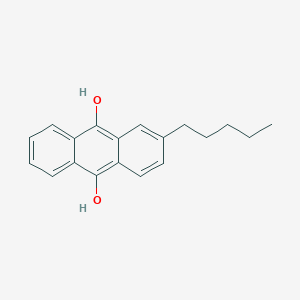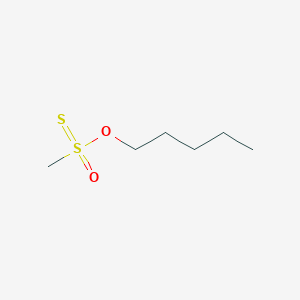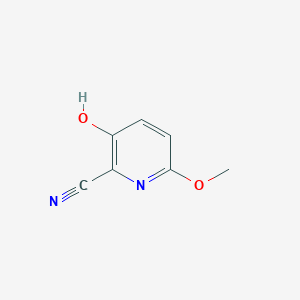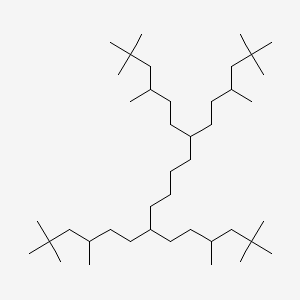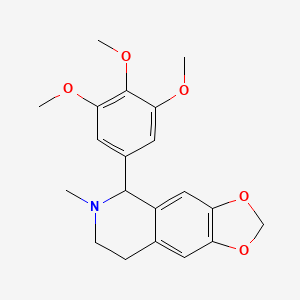
2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a methylenedioxy group and multiple methoxy groups attached to a tetrahydroisoquinoline core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The methylenedioxy and methoxy groups are introduced through subsequent functionalization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
化学反応の分析
Types of Reactions
2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce a wide range of functional groups .
科学的研究の応用
2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline has several scientific research applications:
作用機序
The mechanism by which 2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline exerts its effects involves interactions with various molecular targets and pathways. These may include binding to specific receptors, inhibiting or activating enzymes, and modulating signal transduction pathways . Detailed studies are required to fully elucidate these mechanisms.
類似化合物との比較
Similar Compounds
3,4-Methylenedioxyamphetamine (MDA): Shares the methylenedioxy group but has different pharmacological properties.
N-Methyl-3,4-methylenedioxyamphetamine (MDMA): Similar structure but different biological activity.
Uniqueness
2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline is unique due to its combination of methylenedioxy and multiple methoxy groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
63979-53-3 |
|---|---|
分子式 |
C20H23NO5 |
分子量 |
357.4 g/mol |
IUPAC名 |
6-methyl-5-(3,4,5-trimethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C20H23NO5/c1-21-6-5-12-7-15-16(26-11-25-15)10-14(12)19(21)13-8-17(22-2)20(24-4)18(9-13)23-3/h7-10,19H,5-6,11H2,1-4H3 |
InChIキー |
YNNAIAGUISNRCA-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=CC3=C(C=C2C1C4=CC(=C(C(=C4)OC)OC)OC)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


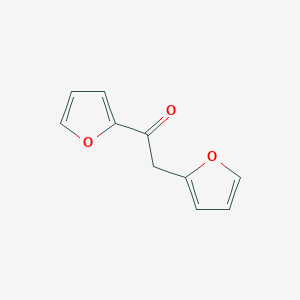
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13952201.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide](/img/structure/B13952214.png)
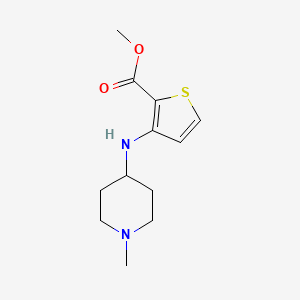

![3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13952234.png)
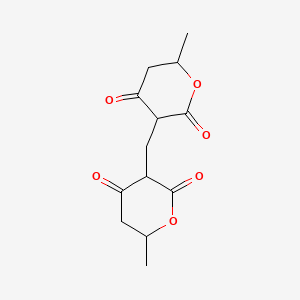
![1-Methyl-5-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13952253.png)
![3-[({[5-(4-Bromophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-2-methylbenzoic acid](/img/structure/B13952255.png)
